Magnesium citrate

概述

描述

准备方法

合成路线: 柠檬酸镁可以通过使氧化镁或氢氧化镁与柠檬酸反应来合成。

反应条件: 反应通常在水溶液中进行,生成的柠檬酸镁会沉淀出来。

工业生产: 柠檬酸镁在工业上大量生产,用于医药和膳食补充剂。

化学反应分析

反应: 柠檬酸镁会发生各种化学反应,包括与其他化合物的酸碱反应。

常用试剂和条件: 柠檬酸、氧化镁/氢氧化镁和水是主要试剂。反应在温和条件下进行。

主要产物: 主要产物是柠檬酸镁本身。

科学研究应用

Laxative Use

Magnesium citrate is primarily known as an effective laxative. It is commonly used in bowel preparations prior to medical procedures such as colonoscopy. The compound acts as an osmotic laxative, drawing water into the intestines to facilitate bowel movements. A study involving 342 patients highlighted its effectiveness in bowel cleansing compared to other agents .

Cardiovascular Health

Recent studies have demonstrated that this compound supplementation can significantly improve arterial stiffness, a critical factor associated with cardiovascular diseases. A randomized controlled trial showed a reduction in carotid-femoral pulse wave velocity (c-fPWV) after 24 weeks of daily this compound supplementation, suggesting its potential role in cardiovascular risk management . The results indicated a decrease from 9.1 m/s to 8.3 m/s in the magnesium group compared to placebo, emphasizing its clinical relevance in reducing cardiovascular events .

Migraine Prophylaxis

This compound has been investigated for its role in preventing migraines. Studies suggest that magnesium deficiency may contribute to migraine pathophysiology, and supplementation with this compound could help mitigate the frequency and severity of migraine attacks .

Bioavailability and Pharmacokinetics

This compound exhibits higher bioavailability compared to other magnesium compounds such as magnesium oxide and magnesium sulfate. A pharmacokinetic study evaluated the absorption rates of various magnesium formulations in animal models, revealing that this compound had lower tissue penetration than some alternatives but was still effective in raising serum magnesium levels . The bioavailability of this compound was assessed through area under the curve calculations, indicating its efficient absorption profile despite being lower than that of magnesium malate or acetyl taurate .

Comparative Effectiveness

A comparative analysis of different magnesium supplements revealed that while this compound is effective for specific applications, other forms like magnesium malate may offer advantages in terms of bioavailability and tissue absorption. The following table summarizes key differences:

| Magnesium Compound | Bioavailability | Clinical Uses | Notes |

|---|---|---|---|

| This compound | Moderate | Laxative, Cardiovascular health | Effective but lower tissue penetration |

| Magnesium Oxide | Low | Supplementation | Higher serum levels but less bioavailable |

| Magnesium Malate | High | Energy production | Rapid absorption; beneficial for muscle function |

| Magnesium Acetyl Taurate | Very High | Neurological health | Best for brain penetration; anxiety reduction |

Case Studies and Research Findings

Several case studies have documented the positive effects of this compound:

- Case Study on Arterial Stiffness : A longitudinal study tracked participants over six months who supplemented with 350 mg/day of this compound, showing significant improvements in arterial stiffness metrics without adverse effects on blood pressure .

- Bowel Preparation Efficacy : In a clinical trial comparing various bowel preparation agents for colonoscopy, this compound was found to be superior in terms of patient tolerance and efficacy .

作用机制

靶点: 柠檬酸镁通过与酶、离子通道和受体相互作用,影响各种细胞过程。

通路: 它调节钙稳态、神经功能和肌肉收缩。

相似化合物的比较

独特性: 柠檬酸镁中镁和柠檬酸的结合使其独树一帜。

类似化合物: 其他镁盐(例如硫酸镁、氯化镁)具有不同的性质和应用。

生物活性

Magnesium citrate is a widely used dietary supplement known for its high bioavailability and various biological activities. This article explores the mechanisms, effects, and clinical findings related to this compound, supported by data tables and relevant case studies.

This compound acts primarily as an osmotic laxative, drawing water into the intestines through its high osmolarity. This property stimulates bowel movements and enhances fluid excretion, potentially through the release of cholecystokinin, which activates peristalsis in the gastrointestinal tract. The compound is also involved in numerous biochemical processes, including enzyme function and energy production.

Bioavailability

Research indicates that this compound has superior bioavailability compared to other magnesium salts such as magnesium oxide and sulfate. In a study comparing various magnesium preparations, this compound demonstrated higher absorption rates, leading to increased serum and urinary magnesium levels after both acute and chronic supplementation. Specifically, after 60 days of supplementation, this compound resulted in the highest mean serum magnesium concentration (P = 0.006) and urinary magnesium excretion (P = 0.033) compared to other forms .

Table 1: Comparative Bioavailability of Magnesium Preparations

| Magnesium Preparation | Serum Magnesium Increase (mmol/L) | Urinary Magnesium Increase (mmol/24h) | Statistical Significance |

|---|---|---|---|

| This compound | +0.04 | +3.12 | P < 0.05 |

| Magnesium Oxide | Not significant | Not significant | - |

| Magnesium Sulfate | Not significant | Not significant | - |

Clinical Effects

This compound has been studied for its effects on various health conditions:

- Cardiovascular Health : A randomized controlled trial assessed the impact of this compound on arterial stiffness and blood pressure over 24 weeks. While no significant changes were observed in arterial stiffness or blood pressure, the study confirmed that this compound effectively increased plasma and urinary magnesium levels compared to placebo .

- Restless Legs Syndrome : An open-label pilot study found that this compound monotherapy significantly improved symptoms of restless legs syndrome, demonstrating its potential therapeutic role in neurological conditions .

- Vitamin D Deficiency : Research has indicated that magnesium plays a critical role in vitamin D metabolism. Supplementation with this compound has been shown to improve vitamin D status in deficient individuals, highlighting its importance in bone health and metabolic processes .

Table 2: Summary of Clinical Studies on this compound

| Study Focus | Duration | Key Findings |

|---|---|---|

| Cardiovascular Health | 24 weeks | No change in arterial stiffness; increased Mg levels |

| Restless Legs Syndrome | Open-label | Significant symptom improvement |

| Vitamin D Deficiency | Varies | Improved vitamin D status with supplementation |

Safety and Side Effects

This compound is generally considered safe when taken at recommended dosages. However, excessive intake can lead to gastrointestinal disturbances such as diarrhea and abdominal cramping due to its laxative properties. Monitoring is advised for individuals with renal impairment due to the risk of hypermagnesemia.

属性

Key on ui mechanism of action |

It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. |

|---|---|

CAS 编号 |

7779-25-1 |

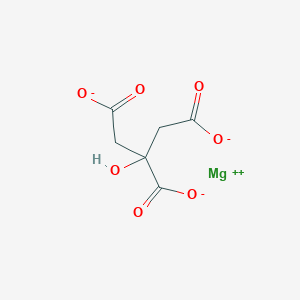

分子式 |

C6H6MgO7 |

分子量 |

214.41 g/mol |

IUPAC 名称 |

magnesium;2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |

InChI 键 |

DIXGJWCZQHXZNR-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |

规范 SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |

Key on ui other cas no. |

3344-18-1 7779-25-1 |

溶解度 |

Partially soluble in cold water |

同义词 |

1,2,3-Propanetricarboxylicacid,2-hydroxy-,magnesiumsalt; 2,3-propanetricarboxylicacid,2-hydroxy-magnesiumsalt; MAGNESIUM CITRATE; MAGNESIUM CITRATE DIBASIC; MAGNESIUM CITRATE, FCC/NF (10.5-13.5 AS MAGNESIUM); Citric acid magnesium salt; 2-Hydroxy-1,2,3-pro |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。